molecular formula C17H23N3O4S2 B2450638 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide CAS No. 1019095-13-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2450638
CAS No.: 1019095-13-6
M. Wt: 397.51
InChI Key: FGIDCAUWGBXFOH-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(1-phenylethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-12(15-7-5-4-6-8-15)19-26(23,24)17-13(2)18-20(14(17)3)16-9-10-25(21,22)11-16/h4-8,12,16,19H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIDCAUWGBXFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a member of the pyrazole and sulfonamide class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydrothiophene ring, a pyrazole core, and a sulfonamide functional group. Its molecular formula is C15H20N2O3SC_{15}H_{20}N_2O_3S with a molecular weight of approximately 320.39 g/mol. The sulfonamide moiety is particularly significant due to its known interactions with various biological targets.

Research indicates that derivatives of pyrazole-4-sulfonamide compounds can act as activators of G protein-gated inwardly rectifying potassium channels (GIRK) . These channels play a crucial role in regulating neuronal excitability and neurotransmitter release, impacting physiological processes such as pain perception and anxiety .

Potential Mechanisms:

  • Ion Channel Modulation : The compound has been shown to modulate ion channels, which can influence cellular excitability.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Properties : There is emerging evidence supporting the anti-inflammatory potential of pyrazole derivatives .

Biological Activity Studies

Several studies have focused on the biological activities associated with pyrazole-4-sulfonamide derivatives. Below are key findings from relevant research:

StudyFindings
Antiproliferative Activity A study evaluated the antiproliferative effects of new pyrazole-4-sulfonamide derivatives against U937 cells. The results indicated that while some compounds showed significant activity, others did not exhibit cytotoxic effects .
GIRK Channel Activation Compounds structurally related to this compound have been identified as GIRK channel activators, suggesting potential applications in treating neurological disorders .
Cytotoxicity Assays In vitro assays demonstrated varying degrees of cytotoxicity among different derivatives, with some showing promising results against specific cancer cell lines .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of related pyrazole compounds, researchers synthesized several derivatives and assessed their activity against breast cancer cell lines. Notably, one derivative exhibited an IC50 value indicating effective inhibition of cell proliferation at low concentrations. This suggests that modifications to the pyrazole structure can enhance anticancer activity .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of a series of sulfonamide derivatives in models of neurodegenerative diseases. The results showed that certain compounds could significantly reduce neuronal death induced by oxidative stress, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide, and how can purity be validated?

Methodological Answer:
The synthesis typically involves coupling a tetrahydrothiophene dioxide moiety with a pre-functionalized pyrazole-sulfonamide scaffold. Key steps include:

  • Step 1: Alkylation of 3,5-dimethylpyrazole-4-sulfonamide with 1-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-substituent .
  • Step 2: Sulfur oxidation of tetrahydrothiophene derivatives using meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide group .
  • Purity Validation: Use HPLC with a C18 column (acetonitrile/water gradient) and confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~3.8–4.2 ppm for sulfonamide protons) .

Basic: How should researchers characterize the stereochemical and electronic properties of this compound?

Methodological Answer:

  • Stereochemistry: X-ray crystallography is critical for resolving the spatial arrangement of the tetrahydrothiophene dioxide ring and substituents. Compare bond angles and torsional strains with analogous structures (e.g., 3-methyl-4,5-dihydro-1H-pyrazole derivatives) .
  • Electronic Properties: Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions, focusing on the sulfonamide group’s electron-withdrawing effects and the pyrazole ring’s aromaticity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonamide and tetrahydrothiophene dioxide groups?

Methodological Answer:

  • SAR Framework: Synthesize analogs with (a) modified sulfonamide substituents (e.g., N-alkyl vs. N-aryl) and (b) varying oxidation states of the tetrahydrothiophene ring.
  • Biological Assays: Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Correlate IC₅₀ values with computational docking scores (AutoDock Vina) to identify key interactions (e.g., sulfonamide-Zn²+ coordination) .
  • Data Contradictions: If activity decreases despite favorable docking scores, investigate solubility or membrane permeability via logP measurements .

Advanced: What computational approaches are recommended to model interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding stability (GROMACS) using a solvated system (TIP3P water model). Monitor RMSD of the sulfonamide group’s position relative to the active site over 100 ns trajectories .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences between analogs with/without the 1-phenylethyl substituent to quantify its hydrophobic contribution .
  • Validation: Cross-validate computational results with experimental SPR (surface plasmon resonance) data to ensure correlation between predicted ΔG and observed KD .

Advanced: How can researchers resolve discrepancies in stability data under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design: Conduct accelerated stability studies (ICH Q1A guidelines):
    • pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 72 hours; analyze degradation products via LC-MS .
    • Thermal Stability: Use TGA (thermogravimetric analysis) to determine decomposition thresholds (e.g., >150°C) and identify volatile byproducts .
  • Contradiction Analysis: If instability occurs at pH 7 despite computational predictions, investigate trace metal catalysis (e.g., Fe³⁺) using EDTA-containing controls .

Advanced: What strategies are effective for analyzing synthetic impurities in this compound?

Methodological Answer:

  • Impurity Profiling: Use UPLC-QTOF-MS to detect low-abundance byproducts (e.g., over-oxidized tetrahydrothiophene or N-dealkylated derivatives).
  • Root Cause Analysis: Correlate impurity levels with reaction parameters (e.g., excess oxidizing agents in step 2) via DoE (Design of Experiments) .
  • Mitigation: Optimize reaction stoichiometry (e.g., 1.1 eq mCPBA) and introduce scavengers (e.g., polymer-supported triphenylphosphine) to quench residual oxidants .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., chemical engineering or environmental science)?

Methodological Answer:

  • Membrane Separation: Evaluate its potential as a hydrophilic modifier in thin-film nanocomposite (TFN) membranes for organic solvent nanofiltration. Measure flux and rejection rates using a cross-flow filtration system .
  • Environmental Fate: Use OECD 307 guidelines to assess soil biodegradation. Monitor sulfonamide persistence via HPLC-UV and identify metabolites (e.g., hydroxylated derivatives) .

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